4-Acetamido-5-nitrophthalic anhydride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-5-nitrophthalic anhydride typically involves the nitration of phthalic anhydride followed by acetylation. The nitration process introduces a nitro group into the phthalic anhydride, and subsequent acetylation adds an acetamido group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale nitration and acetylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-5-nitrophthalic anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the nitro or acetamido groups.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under basic or acidic conditions.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the anhydride group.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups.
Reduction: Amino derivatives.
Hydrolysis: Corresponding carboxylic acids.
Scientific Research Applications
4-Acetamido-5-nitrophthalic anhydride is used in various scientific research applications, including:
Biology: In the development of fluorescent markers for biological imaging.
Medicine: Potential use in drug development due to its structural properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetamido-5-nitrophthalic anhydride is primarily related to its ability to undergo nucleophilic substitution and reduction reactions. These reactions allow it to interact with various molecular targets and pathways, making it useful in the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophthalic anhydride: Similar in structure but lacks the acetamido group.
5-Nitroisophthalic acid: Contains a nitro group but differs in the position and presence of the anhydride group.
Uniqueness
4-Acetamido-5-nitrophthalic anhydride is unique due to the presence of both nitro and acetamido groups, which provide distinct reactivity and versatility in chemical synthesis compared to its similar compounds .
Properties
IUPAC Name |
N-(6-nitro-1,3-dioxo-2-benzofuran-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O6/c1-4(13)11-7-2-5-6(3-8(7)12(16)17)10(15)18-9(5)14/h2-3H,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJJHTUTLMCTLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)C(=O)OC2=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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